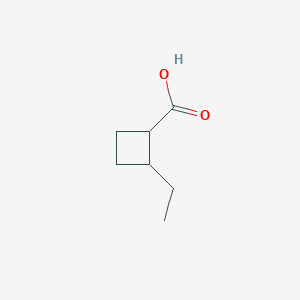

2-Ethylcyclobutane-1-carboxylic acid

Description

Significance of Cyclobutane (B1203170) Scaffolds in Molecular Design

The cyclobutane motif, a four-membered carbocyclic ring, is an increasingly important structural unit in modern molecular design, particularly in medicinal chemistry. nih.govnih.gov Despite its inherent ring strain, the cyclobutane scaffold is found in various natural products and biologically active molecules. researchgate.netwikipedia.org One prominent example is the anticancer drug carboplatin, which features a cyclobutane-1,1-dicarboxylate (B1232482) ligand. nih.govwikipedia.org

The significance of the cyclobutane ring stems from its unique three-dimensional, puckered structure. nih.govnih.gov This conformation provides a level of rigidity and spatial definition that is highly sought after in drug design. By incorporating a cyclobutane scaffold, chemists can introduce conformational restriction into a molecule, locking key pharmacophore groups in a specific orientation to enhance binding affinity with biological targets. nih.govru.nl

Furthermore, cyclobutane rings serve as effective bioisosteres, capable of replacing other chemical groups to improve a molecule's pharmacological properties. nih.gov They have been successfully used to replace larger cyclic systems, planar aryl groups, or conformationally flexible alkenes. nih.govru.nl This substitution can lead to significant benefits, including:

Increased Metabolic Stability : The relative chemical inertness of the carbocycle can protect a drug candidate from metabolic degradation. nih.govnih.gov

Improved Solubility and Physicochemical Properties : The non-planar nature of the ring can disrupt planarity and reduce intermolecular stacking, which may enhance solubility. nih.gov

Novelty in Chemical Space : The distinct three-dimensional shape of cyclobutanes allows for the exploration of novel molecular architectures, providing opportunities to design compounds that can fill specific hydrophobic pockets in protein targets. nih.govru.nl

The growing availability of synthetic methods to create functionalized cyclobutanes has made this scaffold more accessible for incorporation into drug discovery programs, solidifying its role as a valuable tool in molecular design. nih.govresearchgate.net

Overview of Carboxylic Acid Functionality in Synthetic Methodologies

The carboxylic acid (-COOH) is one of the most fundamental and versatile functional groups in organic chemistry. numberanalytics.comnumberanalytics.com Its prevalence in nature, from amino acids to fatty acids, underscores its importance in biological processes and as a building block for synthetic chemistry. numberanalytics.combyjus.com The utility of the carboxylic acid group lies in its distinct reactivity and physical properties, which are conferred by the combination of a carbonyl (C=O) and a hydroxyl (-OH) group on the same carbon atom. numberanalytics.com

Carboxylic acids are characterized by their polarity and ability to participate in strong intermolecular hydrogen bonding, which typically results in high boiling points compared to other organic molecules of similar molecular weight. numberanalytics.comyoutube.com Their most defining chemical characteristic is their acidity, allowing them to be deprotonated to form carboxylate anions. byjus.com

In synthetic methodologies, carboxylic acids are prized as key intermediates and starting materials for a vast array of chemical transformations. numberanalytics.comlibretexts.org They are precursors for the synthesis of numerous other functional groups and compounds, including:

Esters : Formed through Fischer esterification with alcohols, esters are crucial in pharmaceuticals, polymers, and as fragrances. numberanalytics.com

Amides : Reaction with amines leads to the formation of amides, the backbone of peptides and proteins, and a common functional group in pharmaceuticals. numberanalytics.com

Acid Halides : Conversion to highly reactive acid halides (e.g., acyl chlorides) provides a gateway to a wide range of nucleophilic acyl substitution reactions. youtube.com

Alcohols : Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH4). youtube.com

The synthesis of carboxylic acids themselves can be achieved through various reliable methods, such as the oxidation of primary alcohols and aldehydes, the hydrolysis of nitriles or esters, and the carboxylation of Grignard reagents with carbon dioxide. youtube.comlibretexts.org This accessibility and synthetic versatility make the carboxylic acid functionality a cornerstone of modern organic synthesis. numberanalytics.com

Rationale for Focused Academic Inquiry on 2-Ethylcyclobutane-1-carboxylic Acid

Focused academic inquiry into a specific molecule like this compound is driven by its potential as a specialized chemical building block that combines the distinct advantages of both the cyclobutane scaffold and the carboxylic acid functionality. While this particular compound may not be the end target in most research, its value lies in its utility for constructing more complex, high-value molecules.

The rationale for its study and use in synthesis can be broken down as follows:

Structural Control : The molecule provides a rigid cyclobutane core, which chemists can use to enforce a specific three-dimensional geometry in a target molecule. The presence of two different substituents (ethyl and carboxylic acid) at the 1- and 2-positions offers a defined stereochemical and regiochemical platform to build upon.

Synthetic Handle : The carboxylic acid group serves as a reliable and versatile point of attachment or modification. It allows for the molecule to be elongated, coupled with other fragments, or converted into a range of other functional groups, enabling its integration into diverse synthetic pathways.

Exploring Structure-Activity Relationships (SAR) : In medicinal chemistry, molecules like this compound are valuable probes for SAR studies. By incorporating this fragment, researchers can systematically investigate how the introduction of a conformationally constrained, non-planar group affects a compound's biological activity, metabolism, and toxicity.

The commercial availability of this compound further supports its use as a readily accessible building block for research and development in pharmaceuticals and materials science. cenmed.comachemblock.com Its structure represents a strategic combination of a conformationally rigid core and a synthetically versatile functional group, making it a valuable tool for the precise construction of novel chemical entities.

Chemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C7H12O2 | uni.lu |

| Molecular Weight | 128.17 g/mol | cenmed.com |

| IUPAC Name | This compound | uni.lu |

| CAS Number | 1509765-16-5 | cenmed.com |

| Monoisotopic Mass | 128.08372 Da | uni.lu |

| Canonical SMILES | CCC1CCC1C(=O)O | uni.lu |

| InChI Key | CXHDLNCVGYLHMM-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

Properties

IUPAC Name |

2-ethylcyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-5-3-4-6(5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXHDLNCVGYLHMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Approaches to 2 Ethylcyclobutane 1 Carboxylic Acid and Its Derivatization

Chemo- and Regioselective Synthesis of the Core Cyclobutane-1-carboxylic Acid Scaffold

The construction of the cyclobutane-1-carboxylic acid core requires precise control over both ring formation and the installation of the carboxylic acid functionality. Several synthetic strategies have been developed to achieve this, primarily involving cyclization reactions to form the four-membered ring, followed by or concurrent with functional group manipulations to introduce the carboxyl group.

Cyclization Reactions for Four-Membered Ring Formation

The formation of a cyclobutane (B1203170) ring can be achieved through various cyclization strategies, with [2+2] cycloadditions being one of the most prominent methods. researchgate.net These reactions involve the union of two doubly bonded systems to form a four-membered ring. Photochemical [2+2] cycloadditions, in particular, are a powerful tool for the synthesis of cyclobutane derivatives. libretexts.org For instance, the photocycloaddition of alkenes can lead to the formation of a cyclobutane ring, which can then be further functionalized.

Another classical and effective method for constructing the cyclobutane ring is through intramolecular cyclization of acyclic precursors. A common approach involves the reaction of 1,3-dibromopropane (B121459) with a malonic ester, such as diethyl malonate, in the presence of a base like sodium ethoxide. This reaction proceeds via a double alkylation to form a cyclobutane-1,1-dicarboxylate (B1232482) ester. figshare.com

Intramolecular [2+2] cycloadditions of allenes with alkenes have also been shown to be a versatile method for constructing cyclobutane-containing bicyclic frameworks. rsc.org Furthermore, photoredox-catalyzed radical addition-polar cyclization cascades represent a modern approach to cyclobutane synthesis, allowing for the coupling of fragments under mild conditions. acs.org

Table 1: Selected Cyclization Reactions for Cyclobutane Ring Formation

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Dibromopropane, Diethyl malonate | Sodium, Ethanol | Diethyl cyclobutane-1,1-dicarboxylate | - | figshare.com |

| Alkenes | UV irradiation | Cyclobutane derivatives | Varies | libretexts.org |

| Alkenyl allenes | Heat or catalyst | Bicyclic cyclobutane derivatives | Varies | rsc.org |

| Carboxylic acid, Haloalkyl alkene | Photoredox catalyst, Light | Substituted cyclobutane | Varies | acs.org |

Functional Group Interconversions Leading to the Carboxylic Acid Moiety

Once the cyclobutane ring is formed, the introduction of the carboxylic acid group is a critical step. This is often achieved through the transformation of other functional groups already present on the ring.

The oxidation of primary alcohols or aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. A precursor such as 2-ethylcyclobutanemethanol can, in principle, be oxidized to the desired 2-ethylcyclobutane-1-carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and Jones reagent (a solution of chromium trioxide in sulfuric acid). libretexts.orgyoutube.com The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or side reactions. For instance, the oxidation of (1S,2R)-1-hydroxymethyl-2-methylcyclobutane to (1S,2R)-1-acetamido-2-methylcyclobutane-1-carboxylic acid has been achieved using Jones reagent. figshare.com

The oxidative cleavage of a double bond can also be employed. For example, if a precursor with an exocyclic double bond is available, ozonolysis followed by an oxidative workup (e.g., with hydrogen peroxide) can yield the corresponding carboxylic acid. libretexts.orgmasterorganicchemistry.com

Table 2: Oxidative Methods to Carboxylic Acids

| Precursor | Oxidizing Agent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Primary Alcohol | Jones Reagent | Carboxylic Acid | - | figshare.com |

| Alkene | O3, then H2O2 | Carboxylic Acid | Varies | libretexts.orgmasterorganicchemistry.com |

| Alkene | Hot KMnO4 | Carboxylic Acid/Ketone | Varies | youtube.com |

A widely used method for preparing cyclobutane-1-carboxylic acid involves the hydrolysis of a corresponding ester or nitrile. As mentioned in section 2.1.1, the cyclization of 1,3-dibromopropane with diethyl malonate yields diethyl cyclobutane-1,1-dicarboxylate. This diester can be hydrolyzed to the corresponding dicarboxylic acid using a base like potassium hydroxide (B78521), followed by acidification. Subsequent heating of the 1,1-dicarboxylic acid leads to decarboxylation, affording cyclobutane-1-carboxylic acid. figshare.com

Similarly, a cyclobutanecarbonitrile (B1293925) precursor can be hydrolyzed to the carboxylic acid. This hydrolysis can be carried out under either acidic or basic conditions. For example, heating the nitrile with a strong acid like hydrochloric acid or a strong base like sodium hydroxide will yield the carboxylic acid or its salt, respectively. libretexts.org A highly enantioselective and diastereoselective synthesis of (R)-(trans-2-cyanocyclobutyl)boronic esters has been reported, which could serve as precursors to the corresponding carboxylic acids. figshare.com

Table 3: Hydrolytic Methods to Carboxylic Acids

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Diethyl cyclobutane-1,1-dicarboxylate | 1. KOH, H2O/EtOH, reflux; 2. H+; 3. Heat | Cyclobutane-1-carboxylic acid | - | figshare.com |

| Ethyl cyclobutanecarboxylate (B8599542) | Acid or Base, Heat | Cyclobutane-1-carboxylic acid | - | libretexts.org |

| Cyclobutanecarbonitrile | H+ or OH-, Heat | Cyclobutane-1-carboxylic acid | - | libretexts.org |

Introduction and Stereocontrol of the Ethyl Substituent

The introduction of the ethyl group at the 2-position of the cyclobutane-1-carboxylic acid scaffold requires careful consideration of regioselectivity and stereochemistry. The relative orientation of the ethyl and carboxylic acid groups (cis or trans) can significantly impact the molecule's properties. libretexts.org

Alkylation Strategies on Cyclobutane Carboxylic Acid Precursors

A classical and powerful method for forming carbon-carbon bonds is the alkylation of enolates. A precursor such as ethyl cyclobutanecarboxylate can be deprotonated at the α-carbon with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a nucleophilic enolate. This enolate can then react with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in an SN2 reaction to introduce the ethyl group at the 2-position.

The stereochemical outcome of this alkylation can be influenced by the reaction conditions and the specific substrate. The puckered nature of the cyclobutane ring can lead to preferential attack of the electrophile from the less sterically hindered face, potentially leading to diastereoselectivity. researchgate.netlibretexts.org For instance, the diastereoselective alkylation of 1-methylcyclohexa-2,5-diene-1-carboxylic acid has been shown to be highly stereoselective. rsc.org While this is a six-membered ring system, the principles of stereocontrol can be applied to cyclobutane systems.

A modern and powerful method for the functionalization of C-H bonds has been applied to α-ethylcyclobutane carboxylic acid itself. This involves a palladium-catalyzed transannular γ-methylene C-H arylation, demonstrating the feasibility of direct functionalization of the cyclobutane ring. researchgate.netnih.gov While this specific example is an arylation, it highlights the potential for developing related C-H activation strategies for ethylation.

Table 4: Alkylation Strategies for Introducing the Ethyl Group

| Substrate | Reagents and Conditions | Product | Stereoselectivity | Reference |

|---|---|---|---|---|

| Ethyl cyclobutanecarboxylate | 1. LDA; 2. Ethyl iodide | Ethyl 2-ethylcyclobutanecarboxylate | Varies | - |

| 1-Methylcyclohexa-2,5-diene-1-carboxylic acid | Deprotonation, Alkyl halides | Alkylated products | Completely stereoselective | rsc.org |

| α-Ethylcyclobutane carboxylic acid | Pd catalyst, Ligand, Aryl iodide | γ-Arylated product | - | researchgate.netnih.gov |

Diastereoselective and Enantioselective Introduction of the Ethyl Group

The controlled introduction of substituents onto a cyclobutane ring is a cornerstone of its synthetic utility. For this compound, establishing the relative (cis/trans) and absolute stereochemistry of the ethyl and carboxylic acid groups is of paramount importance. While direct stereoselective synthesis of the title compound is not extensively documented, several established strategies for constructing substituted cyclobutanes can be applied.

A prominent and powerful method involves the enantioselective synthesis of 2-substituted cyclobutanones, which serve as key intermediates. acs.orgacs.org These cyclobutanones can then be oxidized to the corresponding carboxylic acid. One such approach begins with readily available enantiomerically pure α-hydroxy esters. acs.org These esters undergo a titanium-mediated Kulinkovich-type cyclopropanation, followed by a pinacol-type rearrangement of the resulting α-hydroxycyclopropylcarbinols. acs.orgnih.gov This ring-expansion proceeds with a high degree of stereoselectivity, enabling the formation of enantiomerically pure 2-substituted cyclobutanones. acs.org By selecting the appropriate starting materials, this methodology could be adapted to produce 2-ethylcyclobutanone, a direct precursor to the target acid.

Alternative strategies include photochemical [2+2] cycloadditions and the use of chiral auxiliaries to direct the formation of the cyclobutane ring with high stereocontrol. nih.gov The development of organocatalyzed approaches has also provided new avenues for the enantioselective synthesis of functionalized cyclobutanone (B123998) derivatives. nih.govmdpi.com These methods provide a toolbox for chemists to create specific stereoisomers of this compound, tailored for further applications.

Derivatization Strategies for Advanced Synthetic Intermediates

The carboxylic acid moiety of this compound is a versatile functional handle, allowing for a wide array of transformations to generate advanced synthetic intermediates.

Transformation to Carboxylic Acid Derivatives (e.g., Acid Chlorides, Esters, Amides) for Subsequent Transformations

The conversion of the carboxylic acid to more reactive derivatives is a fundamental step in many synthetic sequences. These transformations follow well-established organic chemistry principles.

Acid Chlorides: The reaction of a carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) is a standard and effective method for preparing the corresponding acid chloride. libretexts.orgchemguide.co.uk This highly reactive intermediate is a precursor for the synthesis of esters and amides. chemguide.co.uk

Esters: Esters can be synthesized through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions (typically using a strong acid like H₂SO₄), is a common approach. masterorganicchemistry.comchemguide.co.ukathabascau.ca Alternatively, the more reactive acid chloride can be treated with an alcohol to form the ester, often under milder conditions. athabascau.ca

Amides: Amides are typically formed by reacting a carboxylic acid derivative with an amine. The most direct route from the carboxylic acid involves heating it with an amine, often requiring a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the dehydration. libretexts.org A more common and efficient laboratory method involves the two-step process of first converting the carboxylic acid to its acid chloride, which then readily reacts with ammonia (B1221849) or a primary/secondary amine to yield the corresponding amide. libretexts.orgkhanacademy.org This stepwise approach often provides higher yields and avoids the harsh conditions of direct condensation. khanacademy.orgyoutube.com

These derivatization reactions are summarized in the table below.

| Derivative | Reagents | Byproducts | Reference(s) |

| Acid Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | libretexts.orgchemguide.co.uk |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | chemguide.co.uk | |

| Ester | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | H₂O | masterorganicchemistry.comchemguide.co.uk |

| Amide | Amine (R'₂NH), Coupling Agent (e.g., DCC) | Dicyclohexylurea | libretexts.org |

| 1. SOCl₂ 2. Amine (R'₂NH) | SO₂, HCl | libretexts.orgkhanacademy.org |

Alpha-Functionalization Reactions of the Carboxylic Acid System (e.g., Hell-Volhard-Zelinskii Reaction)

Functionalization at the α-carbon (the carbon adjacent to the carboxyl group) introduces further complexity and synthetic handles. The Hell-Volhard-Zelinskii (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. masterorganicchemistry.comwikipedia.org The reaction involves treating the carboxylic acid with bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). organic-chemistry.org The mechanism proceeds not through the enol of the carboxylic acid itself, but through the enol of the initially formed acyl bromide, which is more readily halogenated. wikipedia.orglibretexts.org Subsequent hydrolysis yields the α-bromo carboxylic acid. wikipedia.org

However, applying this reaction to cyclobutane systems can be challenging. Early studies on the chlorination of cyclobutanecarboxylic acid noted that direct reaction with chlorine resulted in a complex mixture. core.ac.uk A smoother reaction was achieved by first converting the acid to the acid chloride and then treating it with chlorine and an iodine catalyst, which furnished the 1-chloroacid chloride in a modest 15.4% yield. core.ac.uk This suggests that direct α-halogenation of this compound via the HVZ reaction may require careful optimization of reaction conditions to avoid side reactions and achieve acceptable yields.

Transannular C-H Functionalization Modalities

A cutting-edge strategy for modifying cyclic systems is transannular C-H functionalization, which involves the activation of a C-H bond on one side of the ring by a directing group on the other. Recent advances have enabled this powerful transformation on cycloalkane carboxylic acids, including cyclobutanes. researchgate.netnih.govnih.gov

Using a palladium catalyst and specially designed pyridone-based ligands, it is possible to achieve γ-methylene C-H arylation of cycloalkane carboxylic acids. researchgate.netvilniustech.lt In the context of this compound, the carboxylic acid group acts as a native directing group, guiding the catalyst to activate a C-H bond at the C3 position of the cyclobutane ring. This allows for the direct and site-selective formation of a new carbon-carbon bond across the ring, a transformation that is extremely difficult to achieve using traditional synthetic methods. nih.gov This approach provides a highly efficient route to complex, 3-dimensionally rich cyclobutane structures from relatively simple precursors. nih.gov

Introduction of Fluoroalkyl Substituents in the Alpha Position

The incorporation of fluorine or fluoroalkyl groups into organic molecules is a key strategy in medicinal chemistry to modulate properties such as metabolic stability and acidity. Introducing these groups at the α-position of this compound requires specialized synthetic methods.

While direct fluoroalkylation of the parent acid is not straightforward, synthetic approaches to analogous α-(fluoromethyl) and α-(difluoromethyl) cyclobutanecarboxylic acids have been developed. nbuv.gov.uanuph.edu.ua These multi-step sequences typically start from a precursor like ethyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. The hydroxyl group is first oxidized to an aldehyde, which then undergoes fluorination or difluoromethylation reactions using appropriate reagents. Subsequent hydrolysis of the ester yields the desired α-fluoroalkylated carboxylic acid. nbuv.gov.ua These routes provide a blueprint for accessing α-fluoroalkylated derivatives of this compound, highlighting the necessity of multi-step pathways to install these valuable functional groups.

Stereochemical Investigations and Chiral Applications of 2 Ethylcyclobutane 1 Carboxylic Acid

Stereoisomerism in 2-Ethylcyclobutane-1-carboxylic Acid: cis and trans Isomers and Enantiomers

This compound is a disubstituted cyclobutane (B1203170) derivative with two stereogenic centers at the C1 and C2 positions of the cyclobutane ring. The presence of these two chiral centers gives rise to a total of four possible stereoisomers. These isomers can be categorized into two main groups based on the relative orientation of the ethyl and carboxylic acid substituents: cis and trans.

In the cis isomer, the ethyl group and the carboxylic acid group are located on the same face of the cyclobutane ring. researchgate.net Conversely, in the trans isomer, these two groups are on opposite faces of the ring. researchgate.net Each of these geometric isomers exists as a pair of enantiomers, which are non-superimposable mirror images of each other.

The stereoisomers are as follows:

Cis Isomers : This pair consists of the (1R, 2S) and (1S, 2R) enantiomers. The cis configuration is achiral when the substituents are identical (a meso compound), but with different substituents (ethyl and carboxyl), the cis isomer is chiral and exists as an enantiomeric pair. chegg.com

Trans Isomers : This pair is composed of the (1R, 2R) and (1S, 2S) enantiomers.

The distinct spatial arrangement of these isomers results in different physical properties and biological activities. The ability to selectively synthesize a single desired stereoisomer is a critical goal in modern organic chemistry.

| Geometric Isomer | Enantiomeric Pair | Configuration |

|---|---|---|

| cis | Enantiomer 1 | (1R, 2S) |

| Enantiomer 2 | (1S, 2R) | |

| trans | Enantiomer 3 | (1R, 2R) |

| Enantiomer 4 | (1S, 2S) |

Enantioselective Synthesis and Diastereoselective Control

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. This is achieved through enantioselective and diastereoselective synthetic strategies.

Development of Asymmetric Synthetic Routes

Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule. Several powerful strategies have been developed for the synthesis of enantioenriched cyclobutanes. researchgate.net One of the most direct methods for constructing the cyclobutane ring is through [2+2] cycloaddition reactions. researchgate.net The use of chiral catalysts in these reactions can effectively control the stereochemical outcome, leading to the formation of optically active cyclobutane derivatives. nih.gov

Another prominent strategy involves the catalytic functionalization of pre-existing cyclobutene (B1205218) precursors. researchgate.net For instance, enantioselective hydrogenation or hydrovinylation of a vinylcyclobutene can establish a chiral center. Cobalt-catalyzed reductive coupling of cyclobutenes and aldehydes is another advanced method for creating complex, enantioenriched cyclobutanes. researchgate.net A unified synthesis for all four stereoisomers of a related compound, 2-(aminomethyl)cyclobutane-1-carboxylic acid, was achieved using a photochemical [2+2] cycloaddition as the key step, which initially forms the cis isomer exclusively. researchgate.net Subsequent chemical manipulations then allow access to the trans isomers. researchgate.net Such methodologies provide a framework for the targeted synthesis of any desired stereoisomer of this compound.

Diastereoselective Reduction of Cyclobutylidene Precursors

Diastereoselective synthesis focuses on controlling the relative stereochemistry between multiple chiral centers. A potential route to this compound involves the diastereoselective reduction of a cyclobutylidene precursor, such as ethylidene-cyclobutane-1-carboxylic acid. In this approach, the prochiral double bond of the ethylidene group is reduced to a single bond, creating the C2 stereocenter.

The choice of reducing agent and reaction conditions determines which diastereomer (cis or trans) is preferentially formed. Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon or a homogeneous catalyst like Wilkinson's catalyst can be influenced by the steric bulk of the existing carboxylic acid group. The catalyst may coordinate to the less hindered face of the molecule, directing hydrogen delivery from that side and leading to a specific diastereomer. The development of catalyst-controlled, regiodivergent reactions on cyclobutane precursors highlights the sophisticated level of control that can be achieved in modern synthesis. nih.gov

Application as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The rigid structure of cyclobutane derivatives makes them potential candidates for use as chiral auxiliaries.

Design Principles for Chiral Auxiliaries Incorporating the Cyclobutane-Carboxylic Acid Moiety

Effective chiral auxiliaries must meet several criteria: they should be easily prepared in enantiopure form, reliably direct the stereochemical outcome of a reaction with high diastereoselectivity, and be readily removable without racemization of the product.

The design of a chiral auxiliary based on the this compound framework would leverage the rigid four-membered ring to create a well-defined and sterically biased environment. Key design principles include:

Rigid Conformation : The cyclobutane ring provides a rigid scaffold that limits conformational flexibility. This rigidity helps to create a predictable steric environment around the reaction center.

Steric Shielding : The ethyl group (or another bulky group) at the C2 position can effectively block one face of a reactive intermediate (e.g., an enolate) formed from the attached substrate. This forces an incoming reagent to approach from the unhindered face, thereby controlling the stereochemistry of the newly formed chiral center. nih.gov

Attachment and Cleavage : The carboxylic acid moiety provides a convenient handle for attaching the substrate (e.g., through an amide or ester linkage) and for subsequent cleavage to release the product and recover the auxiliary. wikipedia.org

| Principle | Description | Advantage in Asymmetric Synthesis |

|---|---|---|

| Structural Rigidity | The four-membered ring has limited conformational freedom. | Provides a predictable and stable three-dimensional environment. |

| Facial Shielding | Substituents on the ring (e.g., the ethyl group) physically block one side of the molecule. | Directs the approach of reagents, leading to high diastereoselectivity. |

| Functional Handle | The carboxylic acid group allows for straightforward attachment and removal. | Facilitates easy incorporation into the synthetic route and recovery for reuse. |

Role in Inducing Diastereoselectivity in Carbon-Carbon Bond Forming Reactions

When used as a chiral auxiliary, this compound can induce diastereoselectivity in various carbon-carbon bond-forming reactions, such as alkylations, aldol (B89426) reactions, and Diels-Alder reactions.

For example, in an asymmetric alkylation, the auxiliary would first be converted to an amide. Deprotonation of the α-carbon of the amide substrate would generate an enolate. The rigid cyclobutane ring and its ethyl substituent would shield one face of this enolate. The subsequent addition of an electrophile (e.g., an alkyl halide) would occur preferentially from the opposite, less sterically hindered face. This process results in the formation of a new stereocenter with a specific, predictable configuration relative to the stereocenters of the auxiliary. Finally, hydrolysis of the amide bond would release the enantiomerically enriched carboxylic acid product and allow for the recovery of the chiral auxiliary. This strategy has been effectively employed using other rigid cyclic structures to control stereochemistry. nih.gov

Utilization in Enantioresolution and Determination of Absolute Configuration

The separation of enantiomers, a process known as enantioresolution, is a critical step in accessing stereochemically pure compounds. For a carboxylic acid like this compound, the most common method for resolution is through the formation of diastereomeric salts. libretexts.orglibretexts.org This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base, often a naturally occurring alkaloid like brucine (B1667951) or a synthetic chiral amine such as (R)- or (S)-1-phenylethylamine. wikipedia.org

The resulting diastereomeric salts, having different physical properties, can then be separated by techniques like fractional crystallization. wikipedia.org The selection of the chiral resolving agent and the crystallization solvent is crucial and often determined empirically. Once separated, the individual diastereomers are treated with a strong acid to regenerate the enantiomerically pure carboxylic acid.

The determination of the absolute configuration of the separated enantiomers is unequivocally established using single-crystal X-ray crystallography. nih.gov This technique provides a three-dimensional map of the electron density in a crystal, allowing for the precise assignment of the spatial arrangement of atoms. For derivatives of this compound, this would involve preparing a crystalline derivative, for instance, by forming a salt with a heavy atom-containing chiral amine, which can aid in the determination of the absolute stereochemistry through anomalous dispersion effects.

| Step | Procedure | Expected Outcome | Method of Analysis |

|---|---|---|---|

| 1 | Reaction of racemic this compound with (R)-1-phenylethylamine in ethanol. | Formation of a mixture of two diastereomeric salts: ((R)-acid·(R)-base) and ((S)-acid·(R)-base). | NMR Spectroscopy, Melting Point |

| 2 | Fractional crystallization of the diastereomeric salt mixture. | Isolation of the less soluble diastereomeric salt as crystals. | Polarimetry, Chiral HPLC |

| 3 | Acidification of the separated diastereomeric salts with HCl. | Regeneration of the individual enantiomers of this compound. | Chiral HPLC, Optical Rotation |

| 4 | Formation of a crystalline derivative for X-ray analysis. | Determination of the three-dimensional structure. | Single-Crystal X-ray Diffraction |

Development as Chiral Ligands in Asymmetric Catalysis

Chiral carboxylic acids and their derivatives are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. researchgate.netmdpi.com These ligands coordinate to a metal center, creating a chiral environment that can induce stereoselectivity in a variety of chemical transformations. The rigid cyclobutane framework of this compound could be advantageous in ligand design, potentially leading to high levels of enantiocontrol.

Derivatives of this compound, such as amides or esters, can be functionalized with coordinating groups like phosphines, oxazolines, or pyridines to create bidentate or tridentate chiral ligands. nih.gov The performance of these ligands would then be evaluated in well-established asymmetric reactions, such as hydrogenation, hydrosilylation, or carbon-carbon bond-forming reactions.

The effectiveness of a chiral ligand is typically assessed by the enantiomeric excess (ee) of the product obtained in a catalyzed reaction. High enantioselectivity is a key goal in the development of new chiral ligands. The electronic and steric properties of the ligand, which are influenced by the substituents on the cyclobutane ring, play a crucial role in determining the outcome of the catalytic reaction.

The following table provides a conceptual overview of the development and application of a chiral ligand derived from this compound.

| Phase | Description | Key Parameters | Example Application |

|---|---|---|---|

| Ligand Synthesis | Conversion of enantiomerically pure this compound into a phosphine-oxazoline (PHOX) type ligand. | Yield, Purity, Stability | - |

| Complexation | Reaction of the chiral ligand with a metal precursor (e.g., [Ir(COD)Cl]₂) to form a catalyst. | Coordination geometry, Stability of the complex | - |

| Catalytic Testing | Application of the chiral catalyst in an asymmetric hydrogenation of a prochiral olefin. | Enantiomeric Excess (ee), Conversion, Turnover Number (TON) | Asymmetric Hydrogenation |

| Optimization | Modification of the ligand structure or reaction conditions to improve catalytic performance. | Ligand backbone, Substituent effects, Solvent, Temperature | Improved enantioselectivity |

Conformational Analysis and Ring Strain Effects in 2 Ethylcyclobutane 1 Carboxylic Acid

Inherent Ring Strain of the Cyclobutane (B1203170) Core and its Chemical Implications

Ring strain is a form of instability that arises when bond angles in a molecule deviate from their ideal values. wikipedia.org This strain energy, a combination of angle strain and torsional strain, makes small rings like cyclobutane more reactive than their acyclic counterparts. wikipedia.orgmasterorganicchemistry.com The total ring strain in cyclobutane is approximately 26.3 kcal/mol (110 kJ/mol), which is a significant factor in its chemical behavior. masterorganicchemistry.comlibretexts.org This inherent strain can be a driving force in reactions where the ring opens, as the release of this energy contributes to a favorable change in enthalpy. masterorganicchemistry.comlibretexts.org

The total ring strain in cyclobutane is a composite of two primary factors: angle strain and torsional strain. wikipedia.orglibretexts.org

Angle Strain : Arises from the deviation of bond angles from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. wikipedia.orgmasterorganicchemistry.com If the cyclobutane ring were a perfect square and planar, the internal C-C-C bond angles would be 90°. wikipedia.orgchemistrysteps.com This severe deviation from 109.5° creates substantial angle strain. masterorganicchemistry.com

Torsional Strain : Results from the eclipsing of adjacent carbon-hydrogen (C-H) bonds. wikipedia.orgmasterorganicchemistry.com In a hypothetical planar cyclobutane, all eight C-H bonds on adjacent carbons would be fully eclipsed, creating significant repulsive interactions and high torsional strain. masterorganicchemistry.commasterorganicchemistry.com

To alleviate these unfavorable interactions, the cyclobutane ring adopts a non-planar conformation. masterorganicchemistry.comlibretexts.org

| Strain Type | Source of Strain | Consequence in Planar Cyclobutane |

| Angle Strain | Deviation from ideal 109.5° bond angle. masterorganicchemistry.com | C-C-C angles are compressed to 90°. chemistrysteps.com |

| Torsional Strain | Repulsive forces between eclipsed bonds. masterorganicchemistry.com | All eight C-H bonds are fully eclipsed. masterorganicchemistry.com |

Cyclobutane is not flat. masterorganicchemistry.com To reduce the high torsional strain associated with a planar structure, the ring puckers or folds into a "butterfly" conformation. libretexts.orglibretexts.orglumenlearning.com In this conformation, one carbon atom is bent out of the plane formed by the other three, with an out-of-plane dihedral angle of about 25-30°. libretexts.orglibretexts.orgnih.gov

| Geometric Parameter | Planar Cyclobutane (Hypothetical) | Puckered Cyclobutane (Actual) | Energetic Implication |

| C-C-C Bond Angle | 90° chemistrysteps.com | ~88° wikipedia.orglibretexts.orglibretexts.org | Slight increase in angle strain. libretexts.org |

| Torsional Strain | High (fully eclipsed C-H bonds). masterorganicchemistry.com | Reduced (partially staggered C-H bonds). libretexts.orglibretexts.org | Significant decrease in torsional strain. masterorganicchemistry.com |

| Overall Ring Strain | ~26.3 kcal/mol masterorganicchemistry.com | ~26.3 kcal/mol (net result of competing strains). masterorganicchemistry.com | Puckered form is the stable ground state. libretexts.org |

The introduction of substituents, such as the ethyl and carboxylic acid groups in 2-Ethylcyclobutane-1-carboxylic acid, affects the conformational equilibrium and strain of the cyclobutane ring. Alkyl substituents have a notable effect on the strain energy of small ring compounds. acs.org

Substituents can occupy two distinct positions in the puckered ring: axial (pointing more vertically) and equatorial (pointing more horizontally). doubtnut.com Generally, bulky substituents prefer the equatorial position to minimize steric hindrance with other groups on the ring. utdallas.edu This preference influences the puckering of the ring and can alter the balance between angle and torsional strain. The size and electronic nature of the substituents dictate the degree of puckering and the relative stability of different conformers. researchgate.net

Conformational Preferences of the 2-Ethyl and Carboxylic Acid Substituents

The orientation of the carboxylic acid group is described by the torsional angle between its bonds and the bonds of the cyclobutane ring. Two key orientations are syn-periplanar and anti-periplanar.

Syn-periplanar : Describes a torsional angle between 0° and ±30°. wikipedia.orgucla.edu In this arrangement, the specified atoms or groups are eclipsed or nearly eclipsed.

Anti-periplanar : Describes a torsional angle between ±150° and 180°. wikipedia.orgucla.edu This corresponds to a staggered arrangement where the groups are positioned opposite each other. masterorganicchemistry.com

Studies on cyclobutanecarboxylic acid have shown that the molecule exists as a mixture of conformers, with the carboxylic acid group in either an equatorial or axial position. researchgate.net For each of these positions, the carboxylic acid group itself can rotate. The energetic landscape often reveals a shallow, symmetrical double-well at the global minimum, indicating the existence of multiple stable, interconvertible conformers. researchgate.net The relative stability of syn- and anti-periplanar orientations of the C=O and O-H bonds relative to the ring's C-H bonds depends on a delicate balance of steric and electronic effects.

Intramolecular hydrogen bonding can significantly influence and stabilize the conformation of a molecule. rsc.org In carboxylic acids, it is possible for a hydrogen bond to form between the acidic proton of the hydroxyl group and the carbonyl oxygen. quora.com In this compound, such an interaction would constrain the C-O-H and O=C-C-C dihedral angles, locking the carboxylic acid group into a more rigid, planar conformation. This intramolecular hydrogen bond can shield the polar groups, which has implications for the molecule's physical properties. rsc.org

Dynamic Processes and Conformational Isomerization

The structure of this compound is not static; it undergoes continuous and rapid conformational changes at room temperature. These dynamic processes are primarily centered around two distinct molecular motions: the puckering or inversion of the cyclobutane ring and the rotational isomerization of the carboxylic acid group. The four-membered cyclobutane ring is inherently strained and adopts a non-planar, puckered conformation to alleviate some of this strain. libretexts.orgmasterorganicchemistry.comnih.gov This puckered ring can invert, rapidly flipping between two bent conformations. Simultaneously, the carboxylic acid substituent can rotate about its C-C and C-O single bonds, leading to different spatial arrangements. Of particular interest is the rotation about the C-O bond, which can interconvert higher and lower energy conformers through quantum mechanical tunneling, a phenomenon observable at very low temperatures. nih.govcomporgchem.com

Inversion Barriers of the Cyclobutane Ring

To minimize torsional strain that would arise from eclipsed hydrogen atoms in a planar structure, the cyclobutane ring adopts a puckered, or bent, conformation. libretexts.orgnih.gov This puckering results in a dihedral angle of about 35 degrees and leads to a more stable, lower-energy state. tandfonline.com The molecule can rapidly interconvert between two equivalent puckered conformations through a higher-energy planar transition state. The energy required to overcome this transition is known as the ring inversion barrier.

For the parent cyclobutane molecule, this barrier is quite low, meaning the inversion is a fast process. High-level ab initio calculations and experimental determinations have placed this barrier at approximately 482 cm⁻¹ (equivalent to 1.38 kcal/mol or 5.77 kJ/mol). nih.govacs.org This low barrier is a key characteristic of the cyclobutane system. acs.org

In this compound, the presence of two substituents on the ring complicates this picture. The ethyl and carboxylic acid groups can be arranged in either a cis or trans relationship. For each of these isomers, the ring inversion process is no longer a conversion between two identical structures. Instead, the inversion will interconvert two different puckered conformers where the substituents occupy non-equivalent pseudo-axial and pseudo-equatorial positions. The relative stability of these conformers and the energy of the inversion barrier will be influenced by the steric and electronic interactions of the substituent groups. For instance, a study on cyclobutanecarboxylic acid revealed the existence of four distinct stable conformers that are facilely interconvertible. illinois.edu The specific inversion barrier for this compound has not been experimentally determined but would be expected to be of a similar magnitude to other substituted cyclobutanes.

| Compound | Inversion Barrier (kcal/mol) | Inversion Barrier (kJ/mol) | Reference |

|---|---|---|---|

| Cyclobutane | 1.44 | 6.02 | tandfonline.com |

| Cyclobutane (calculated) | 1.38 | 5.77 | nih.govacs.org |

Tunnelling Phenomena in Carboxylic Acid Conformations

The carboxylic acid group typically exists in a planar arrangement, with the most stable conformation being the Z form (also referred to as syn or cis), where the hydroxyl hydrogen is oriented towards the carbonyl oxygen. comporgchem.com A much less stable E conformer (anti or trans) also exists. While the energy barrier for rotation from the Z to the E form is substantial, the reverse process for the metastable E conformer can occur through an unconventional mechanism at cryogenic temperatures.

This process is known as quantum mechanical tunneling. nih.govcomporgchem.com If the E conformer is generated, for instance through photoirradiation at low temperatures (3-20 K), it can revert to the more stable Z form even though it lacks the thermal energy to overcome the rotational barrier in a classical sense. nih.gov Instead, the hydroxyl hydrogen atom tunnels through the energy barrier.

Key evidence for this phenomenon includes:

Temperature Independence: The rate of isomerization is not dependent on temperature within the cryogenic range. comporgchem.com

Kinetic Isotope Effect: Replacing the hydroxyl hydrogen with deuterium (B1214612) dramatically slows down or completely suppresses the isomerization process. nih.govcomporgchem.com This is because the heavier deuterium atom has a much lower probability of tunneling through the barrier.

For example, studies on benzoic acid have shown that while the deuterated E conformer has a half-life of 12 minutes at 11-20 K, the calculated half-life for the standard hydrogen-containing species is a mere 10⁻⁵ minutes. comporgchem.com This highlights the profound impact of quantum tunneling on the conformational dynamics of carboxylic acids. Similar tunneling phenomena have been observed for a range of other carboxylic acids, with half-lives for the hydrogen-containing species ranging from hours to days depending on the molecular structure and the cryogenic matrix used for isolation. nih.gov This tunneling-driven rotamerization is a fundamental process that would also govern the conformational behavior of the carboxylic acid group in this compound under similar cryogenic conditions.

| Compound | Isotope | Conditions | Half-life (t₁/₂) | Reference |

|---|---|---|---|---|

| Benzoic Acid | ¹H | Calculated | 10⁻⁵ minutes | comporgchem.com |

| Deuterated Benzoic Acid | ²H (Deuterium) | Argon matrix, 11-20 K | 12 minutes | comporgchem.com |

| Deuterated Benzoic Acid | ²H (Deuterium) | Calculated | 2.8 hours | comporgchem.com |

| α-Ketocarboxylic Acids | ¹H | Ar or Ne matrix, 3-20 K | Hours to several days | nih.gov |

Reaction Mechanism Elucidation in Transformations Involving 2 Ethylcyclobutane 1 Carboxylic Acid

Ring-Opening and Ring-Expansion Reactions of Cyclobutane (B1203170) Carboxylic Acids

The strained four-membered ring of 2-Ethylcyclobutane-1-carboxylic acid and its derivatives makes it susceptible to reactions that lead to more stable, less strained structures. These include ring-opening and ring-expansion reactions, often initiated under acidic conditions or with specific reagents that generate reactive intermediates like carbocations.

Ring-Opening: The high ring strain of cyclobutanes facilitates ring-opening reactions that are not observed in larger, more stable rings like cyclohexane (B81311). pharmaguideline.com For instance, catalytic hydrogenation of a cyclobutane ring can occur, though under more forcing conditions than for cyclopropane, to yield an open-chain alkane. pharmaguideline.com In the case of functionalized cyclobutanes, such as those with ketone functionalities, ring-opening can be induced by nucleophiles like alkoxides, leading to the formation of chain esters and carboxylic acids. researchgate.net

Ring-Expansion: Ring-expansion reactions, where the four-membered ring is converted into a five-membered ring, are common for cyclobutane derivatives. These reactions often proceed through carbocation intermediates. For example, the Demyanov rearrangement of aminocyclobutanes involves diazotization to form a diazonium salt. wikipedia.org The loss of N₂ generates a cyclobutyl carbocation, which can rearrange via a 1,2-alkyl shift to a less strained cyclopentyl cation before being trapped by a nucleophile. wikipedia.org Similarly, acid-catalyzed rearrangement of cyclobutanols can lead to ring-expanded products like cyclopentanones. nih.govresearchgate.net

Role of Strain Energy in Guiding Reaction Pathways

The reactivity of cyclobutane derivatives is significantly influenced by ring strain, a form of instability arising from non-ideal bond angles and conformations. wikipedia.org This strain is a combination of angle strain (from C-C-C bond angles of ~88° instead of the ideal 109.5°) and torsional strain (from eclipsing interactions of hydrogen atoms). wikipedia.orglibretexts.org The total ring strain energy for cyclobutane is approximately 26 kcal/mol. wikipedia.org

This stored potential energy acts as a thermodynamic driving force for reactions that lead to the opening or expansion of the ring, as these transformations relieve the strain. wikipedia.orgmasterorganicchemistry.com For example, the heat of combustion for cyclobutane is significantly higher per CH₂ group than for a strain-free alkane, reflecting its inherent instability. wikipedia.org The release of this strain energy can accelerate reaction rates and make certain pathways, such as ring-opening hydrogenations or acid-catalyzed rearrangements, more favorable for cyclobutanes compared to their acyclic or larger-ring counterparts. wikipedia.orgresearchgate.net While strain energy is a critical factor, other electronic effects also play a role in determining the ultimate reaction pathway. researchgate.net

| Cycloalkane | Approximate C-C-C Bond Angle | Total Ring Strain (kcal/mol) | Primary Sources of Strain |

|---|---|---|---|

| Cyclopropane | 60° | ~28 | Angle and Torsional Strain wikipedia.orgresearchgate.net |

| Cyclobutane | 88° | ~26 | Angle and Torsional Strain wikipedia.orgresearchgate.net |

| Cyclopentane | ~105° (puckered) | ~7 | Mainly Torsional Strain wikipedia.org |

| Cyclohexane | ~109.5° (chair) | ~0 | Essentially Strain-Free |

Solvent Effects and Catalysis in Reaction Mechanisms

Solvent and catalyst choice are critical in directing the outcome of reactions involving this compound.

Solvent Effects: The solvent can influence reaction rates and mechanisms by stabilizing reactants, intermediates, or transition states. bg.ac.rs In nucleophilic acyl substitution reactions like esterification, polar protic solvents can solvate both the nucleophile and the electrophile. However, the mechanism of reactions like the decarboxylation of β-keto acids has been shown to be largely independent of solvent polarity, which supports a concerted, cyclic transition state. masterorganicchemistry.com

Catalysis: Catalysts provide an alternative, lower-energy pathway for a reaction.

Acid Catalysis: As seen in Fischer esterification, strong acids (e.g., H₂SO₄, HCl) are essential to activate the carboxylic acid towards nucleophilic attack. libretexts.org Similarly, acid catalysts are used to initiate ring-expansion reactions by generating carbocation intermediates. researchgate.net

Base Catalysis/Promotion: In reactions like base-promoted α-halogenation, a full equivalent of base is required to form the enolate intermediate. libretexts.org In other reactions, bases can act as true catalysts. For example, general base catalysis can occur where the base assists in deprotonating the nucleophile (like water or an alcohol) as it attacks the carbonyl, stabilizing the transition state.

Phosphorus Halides: In the Hell-Volhard-Zelinskii reaction, PBr₃ is not just a reagent but acts catalytically by converting the carboxylic acid into a more reactive acyl bromide intermediate, which is the species that actually undergoes α-halogenation. wikipedia.orgbyjus.com

Computational and Theoretical Chemistry Studies of 2 Ethylcyclobutane 1 Carboxylic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in determining the three-dimensional arrangement of atoms (geometry) and the distribution of electrons (electronic structure) within a molecule. These calculations solve the Schrödinger equation, or approximations of it, to provide insights into molecular stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a popular quantum chemical method due to its favorable balance of accuracy and computational cost. Instead of calculating the complex many-electron wavefunction, DFT calculates the electron density, from which the energy and other properties can be derived. cnr.it

For a molecule like 2-ethylcyclobutane-1-carboxylic acid, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G* or larger, would be employed to determine its equilibrium geometry. researchgate.net These calculations would yield optimized bond lengths, bond angles, and dihedral angles. Furthermore, DFT provides valuable information on the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for the Most Stable Conformer of this compound (Note: This data is illustrative and not from a specific study on this molecule.)

| Parameter | Value |

|---|---|

| C1-C2 Bond Length (Å) | 1.55 |

| C2-C3 Bond Length (Å) | 1.56 |

| C1-COOH Bond Length (Å) | 1.52 |

| C-O Bond Length (Å) | 1.35 |

| C=O Bond Length (Å) | 1.21 |

| C1-C2-C3 Bond Angle (°) | 88.5 |

Conformational Energy Landscape Exploration

Potential Energy Surface (PES) Scans

A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more of its geometric parameters, such as the rotation around a bond (dihedral angle) or the puckering of a ring. q-chem.com By systematically changing these coordinates and optimizing the rest of the molecular geometry at each step, a profile of the conformational energy landscape can be generated. q-chem.com

For this compound, PES scans would be performed to investigate the rotation of the ethyl and carboxylic acid groups, as well as the puckering motion of the cyclobutane (B1203170) ring. This would reveal the energetic pathways that connect different conformers.

Identification of Stable Conformers and Transition States

The results of a PES scan allow for the identification of energy minima, which correspond to stable or metastable conformers, and energy maxima, which represent transition states for the interconversion between conformers. mit.edu For this compound, this analysis would likely identify several stable conformers arising from the different orientations of the ethyl and carboxylic acid groups (e.g., cis vs. trans isomers, and different rotational positions of the substituents).

The energy difference between these conformers and the energy barriers of the transition states connecting them determine the conformational dynamics of the molecule at a given temperature. A study on cyclopropanecarboxylic acid, for instance, used similar methods to predict a cis-trans barrier of about 4-6 kcal/mol. researchgate.net

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Note: This data is illustrative, based on principles of conformational analysis, and not from a specific study on this molecule.)

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| trans-equatorial-equatorial | 0.00 | 75.3 |

| cis-equatorial-axial | 1.20 | 12.8 |

| trans-axial-axial | 2.50 | 2.1 |

Simulation of Reaction Mechanisms and Kinetics

Computational chemistry is a powerful tool for investigating the step-by-step process of a chemical reaction (the mechanism) and the rate at which it occurs (the kinetics). data.gov This involves locating the transition state for the reaction on the potential energy surface and calculating its energy relative to the reactants.

For this compound, computational methods could be used to simulate various reactions it might undergo. For example, the mechanism of its esterification or the decarboxylation could be studied. DFT is commonly used to model reaction pathways, including the optimization of reactant, product, and transition state geometries. data.gov The calculated activation energy (the energy difference between the transition state and the reactants) can be used within transition state theory to estimate the reaction rate constant. Such studies have been performed for the ring-opening reactions of oxiranes with carboxylic acids, providing detailed mechanistic insights. data.gov

Isotope Effects in Reaction Dynamics

Kinetic Isotope Effects (KIEs) are a powerful tool for elucidating reaction mechanisms by observing the change in reaction rate upon isotopic substitution. core.ac.uk For this compound, substituting hydrogen with deuterium (B1214612) at specific positions (e.g., the acidic proton of the carboxyl group or on the cyclobutane ring) would provide insight into which bonds are broken or formed in the rate-determining step of a reaction.

A primary KIE (typically kH/kD > 2) is observed when a bond to the isotope is broken in the transition state. core.ac.uk A secondary KIE (kH/kD close to 1) occurs when the isotopic substitution is at a position not directly involved in bond breaking. core.ac.uk No specific KIE studies have been published for reactions involving this compound. However, the principles of KIE analysis are broadly applicable and would be a valuable area for future research on this compound's reactivity. dntb.gov.ua

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular dynamics (MD) simulations can model the behavior of this compound in different solvent environments over time. nih.gov These simulations provide a detailed picture of solute-solvent interactions, such as hydrogen bonding between the carboxylic acid group and protic solvents like water or alcohols. frontiersin.orgnih.gov

The choice of solvent can significantly influence the conformation of the molecule and the rates of its reactions. bg.ac.rs For instance, in a polar protic solvent, the carboxylic acid's proton is more likely to engage in hydrogen bonding, which can affect its acidity and reactivity. frontiersin.orgnih.gov MD simulations can also be used to calculate properties like the radial distribution function to understand the solvation shell structure around the molecule. While general studies on solvent effects on carboxylic acids exist, specific MD simulation data for this compound is not available in the current body of scientific literature. nih.govespublisher.com

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic properties, which can aid in the identification and characterization of compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using computational methods. For this compound, the acidic proton of the carboxylic acid is expected to have a chemical shift in the range of 10-13 ppm in the ¹H NMR spectrum. pressbooks.publibretexts.org The carbons of the ethyl group and the cyclobutane ring would have characteristic shifts that can be calculated to help assign the experimental spectrum. pressbooks.pub

Vibrational Frequencies (Infrared Spectroscopy): The infrared (IR) spectrum is characterized by absorptions corresponding to the vibrational frequencies of the molecule's bonds. For this compound, the most prominent features would be the broad O-H stretch of the carboxylic acid dimer (around 2500-3300 cm⁻¹) and the strong C=O (carbonyl) stretch (around 1700-1725 cm⁻¹). pressbooks.publibretexts.org Computational calculations can predict these vibrational frequencies, which can then be compared with experimental data to confirm the structure of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Predicted Value |

| ¹H NMR | Carboxylic Acid Proton (-COOH) | ~10-13 ppm pressbooks.publibretexts.org |

| ¹³C NMR | Carbonyl Carbon (-COOH) | ~175-185 ppm pressbooks.pub |

| IR Spectroscopy | O-H Stretch (dimer) | ~2500-3300 cm⁻¹ pressbooks.publibretexts.org |

| IR Spectroscopy | C=O Stretch | ~1700-1725 cm⁻¹ pressbooks.pub |

Note: The predicted values are based on general data for carboxylic acids and are not from specific computational studies on this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Ethylcyclobutane 1 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Elucidation

NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For 2-ethylcyclobutane-1-carboxylic acid, NMR provides critical information on the connectivity of atoms, the electronic environment of individual nuclei, and the dynamic conformational equilibria of the cyclobutane (B1203170) ring.

The chemical shifts in both ¹H and ¹³C NMR spectra are highly sensitive to the local electronic environment of each nucleus. In this compound, the puckered nature of the cyclobutane ring leads to non-equivalent axial and equatorial positions for substituents, similar to cyclohexane (B81311) systems. acs.org The ethyl and carboxylic acid groups will preferentially occupy the equatorial position to minimize steric strain. acs.org

The ¹H NMR spectrum is expected to show complex multiplets for the cyclobutane ring protons due to cis and trans coupling interactions. The proton on the carbon bearing the carboxylic acid group (C1-H) would likely appear as a multiplet, with its chemical shift influenced by the electronegativity of the adjacent carboxyl group. The protons of the ethyl group would present as a characteristic triplet for the methyl group and a quartet for the methylene (B1212753) group, though these may be further split by coupling to the ring protons. The acidic proton of the carboxyl group would appear as a broad singlet at a downfield chemical shift (typically 10-12 ppm), the position and broadness of which are dependent on concentration and solvent due to hydrogen bonding.

The ¹³C NMR spectrum provides a clearer picture of the carbon framework. The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift, typically in the range of 175-185 ppm. The carbons of the cyclobutane ring will appear at higher field, with the carbon attached to the carboxylic acid (C1) and the carbon attached to the ethyl group (C2) being deshielded relative to the other two ring carbons. The chemical shifts of the ethyl group carbons would be in the typical aliphatic region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table is generated based on typical values for similar structural motifs.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| -COOH | 10.0 - 12.0 | Broad Singlet |

| C1-H | 2.8 - 3.2 | Multiplet |

| C2-H | 2.2 - 2.6 | Multiplet |

| Ring -CH ₂- | 1.7 - 2.4 | Multiplet |

| -C H₂CH₃ | 1.4 - 1.7 | Multiplet |

| -CH₂C H₃ | 0.8 - 1.1 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on typical values for similar structural motifs.

| Carbon | Predicted Chemical Shift (ppm) |

| -C OOH | 175 - 185 |

| C 1 | 45 - 55 |

| C 2 | 35 - 45 |

| Ring -C H₂- | 20 - 30 |

| -C H₂CH₃ | 25 - 35 |

| -CH₂C H₃ | 10 - 15 |

To unambiguously assign the complex proton and carbon signals and to determine the relative stereochemistry (cis/trans) of the substituents, 2D NMR techniques are essential.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For instance, it would show correlations between the C1-H and its adjacent ring protons, as well as between the ethyl group protons and the C2-H.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon signal to its attached proton(s).

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. For the cis isomer, a cross-peak would be expected between the C1-H and the C2-H, whereas for the trans isomer, such a correlation would be absent or very weak. This is a powerful method for stereochemical elucidation.

The cyclobutane ring is not planar but exists in a puckered conformation that can undergo ring-flipping, interconverting axial and equatorial positions. libretexts.orgdalalinstitute.com For monosubstituted cyclobutanes, the energy barrier for this inversion is low. acs.org In this compound, the presence of two substituents will influence this dynamic process.

Variable temperature (VT) NMR studies can provide insight into these conformational dynamics. rsc.org At room temperature, if the ring-flipping is fast on the NMR timescale, the observed chemical shifts will be a weighted average of the different conformations. As the temperature is lowered, the rate of interconversion decreases. If the temperature is lowered sufficiently to reach the coalescence point and then further, separate signals for the individual conformers may be observed. The relative integration of these signals would allow for the determination of the equilibrium constant and the free energy difference (ΔG) between the conformers. Such studies would likely confirm that the di-equatorial conformer is significantly more stable than the di-axial or axial-equatorial conformers.

Infrared (IR) Spectroscopy for Hydrogen Bonding and Conformational States

IR spectroscopy is particularly effective for probing the functional groups and intermolecular interactions, such as hydrogen bonding, within a molecule. For this compound, the carboxylic acid moiety provides strong and characteristic absorption bands.

The carbonyl (C=O) stretching vibration of a carboxylic acid is one of the most intense and recognizable bands in an IR spectrum. libretexts.org Its exact frequency is sensitive to the electronic environment and, most significantly, to hydrogen bonding. nih.gov

In the gas phase or in a very dilute solution in a non-polar solvent, where the carboxylic acid exists primarily as a monomer, the C=O stretch is expected at a higher frequency, typically in the range of 1760-1780 cm⁻¹. nih.gov However, in the condensed phase (liquid or solid) or in concentrated solutions, carboxylic acids predominantly form hydrogen-bonded dimers. msu.edu This dimerization weakens the C=O double bond, causing a significant shift of the stretching frequency to a lower wavenumber, typically in the range of 1680-1710 cm⁻¹. libretexts.orgdtic.mil The spectrum of crystalline cyclobutanecarboxylic acid is interpreted in terms of a hydrogen-bonded dimer structure. dtic.mil Therefore, for this compound in a typical condensed phase measurement, a strong and relatively broad absorption in this lower frequency range would be anticipated.

The hydroxyl (O-H) stretching vibration of the carboxylic acid group provides a definitive signature for hydrogen bonding.

Monomeric Form: In the monomeric state, the O-H stretch appears as a relatively sharp and weak band around 3500-3550 cm⁻¹.

Dimeric Form: In the hydrogen-bonded dimer, the O-H stretching band becomes extremely broad and intense, spanning a wide range from approximately 2500 to 3300 cm⁻¹. msu.edu This broadness is a hallmark of the strong hydrogen bonding in the cyclic dimer. The band is often so broad that it can overlap with the C-H stretching vibrations, which appear around 2850-3000 cm⁻¹. msu.edudtic.mil

For this compound, the observation of this very broad O-H absorption, in conjunction with the shifted C=O band, would be conclusive evidence for the presence of hydrogen-bonded dimers.

Table 3: Characteristic IR Absorption Frequencies for this compound This table is generated based on typical values for carboxylic acids and related cyclobutane structures.

| Vibrational Mode | Frequency Range (cm⁻¹) | Appearance | Comments |

| O-H Stretch (Dimer) | 2500 - 3300 | Very Broad, Strong | Characteristic of hydrogen-bonded carboxylic acid dimer |

| C-H Stretch | 2850 - 3000 | Medium, Sharp | Aliphatic C-H bonds |

| C=O Stretch (Dimer) | 1680 - 1710 | Strong, Broad | Shifted to lower frequency due to hydrogen bonding |

| C=O Stretch (Monomer) | 1760 - 1780 | Strong, Sharp | Observed in gas phase or dilute non-polar solution |

| C-O Stretch | 1210 - 1320 | Medium | Coupled with O-H in-plane bend |

| O-H Bend (out-of-plane) | 920 - 950 | Broad, Medium | Another indicator of the carboxylic acid dimer |

Mass Spectrometry for Fragmentation Pathways and Mechanistic Insights

Mass spectrometry of this compound (molecular weight: 128.17 g/mol ) provides significant insights into its structural composition through characteristic fragmentation patterns. Upon electron ionization (EI), the molecule forms a molecular ion ([M]•+), which then undergoes a series of fragmentation reactions.

The fragmentation of carboxylic acids is well-documented. libretexts.org Key cleavages occur adjacent to the carbonyl group. libretexts.org For this compound, the most prominent initial fragmentations would involve the loss of the hydroxyl radical (•OH) to form an acylium ion (M-17) or the loss of the entire carboxyl group (•COOH) to form a cyclobutyl ethyl radical cation (M-45). libretexts.org The formation of an acylium ion (R-CO+) is a characteristic fragmentation pathway for carboxylic acid derivatives. libretexts.org

Another significant fragmentation route involves the ethyl substituent. Cleavage of the C-C bond can lead to the loss of a methyl radical (•CH₃, M-15) or an ethyl radical (•C₂H₅, M-29) from the molecular ion. docbrown.info

Furthermore, the cyclobutane ring itself is prone to cleavage. docbrown.info The molecular ion can undergo ring scission, leading to the expulsion of neutral molecules like ethene (C₂H₄), resulting in fragments with lower m/z values. The fragmentation pattern often involves clusters of peaks separated by 14 mass units, corresponding to the loss of successive CH₂ groups. libretexts.org The McLafferty rearrangement is also a possible fragmentation pathway for carboxylic acids and their esters if a γ-hydrogen is available for transfer. bartleby.commiamioh.edu

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 128 | [C₇H₁₂O₂]•+ | Molecular Ion (M•+) |

| 113 | [C₆H₉O₂]+ | Loss of •CH₃ (M-15) |

| 111 | [C₇H₁₁O]+ | Loss of •OH (M-17) |

| 99 | [C₆H₁₁O]+ | Loss of •C₂H₅ (M-29) |

| 83 | [C₅H₇O]+ | Loss of •COOH (M-45) |

| 55 | [C₄H₇]+ | Ring fragmentation/cleavage |

This table is generated based on established fragmentation principles for carboxylic acids and cycloalkanes.

X-ray Crystallography for Solid-State Conformations and Intermolecular Interactions

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, its solid-state conformation can be predicted based on studies of similar cyclobutane derivatives. researchgate.netacs.org

The cyclobutane ring is not planar but exists in a puckered conformation to relieve ring strain. nih.gov This puckering creates two distinct substituent positions: axial and equatorial. For this compound, cis and trans diastereomers are possible, depending on the relative orientation of the ethyl and carboxylic acid groups. The substituent at C2 is known to modulate the conformational preference of the ring puckering. acs.org

Table 2: Typical X-ray Crystallographic Parameters for a Substituted Cyclobutane Ring

| Parameter | Typical Value | Reference |

| C-C Bond Length (ring) | 1.55 - 1.57 Å | researchgate.net |

| O=C-O-H Hydrogen Bond | ~2.65 Å | nih.gov |

| Ring Puckering Angle | Variable | acs.org |

This table presents generalized data from related known crystal structures to infer the expected values for the target compound. researchgate.netacs.orgnih.gov

Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Substituent Effects

Ultraviolet-Visible (UV/Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org The chromophores within a molecule determine the wavelengths at which it absorbs light.

In this compound, the primary chromophore is the carbonyl group (C=O) within the carboxylic acid function. Saturated alkanes and cycloalkanes, like the cyclobutane ring and the ethyl group, only undergo high-energy σ → σ* transitions, which occur in the far-UV region (below 200 nm) and are not detectable by standard UV/Vis spectrophotometers. libretexts.orgresearchgate.net

The carboxylic acid group exhibits two main types of electronic transitions: a π → π* transition and an n → π* transition. slideshare.net

π → π transition:* This is a high-energy transition associated with the C=O double bond and typically occurs around 200-210 nm.

n → π transition:* This transition involves promoting a non-bonding electron (from one of the oxygen lone pairs) to the antibonding π* orbital of the carbonyl group. slideshare.net This is a lower-energy, symmetry-forbidden transition, resulting in a weak absorption band at a longer wavelength, typically in the range of 200-220 nm for non-conjugated carboxylic acids. nih.gov

The ethyl group is an alkyl substituent and acts as an auxochrome. It does not absorb UV light itself but can cause a small shift in the absorption maximum (λ_max) of the chromophore, typically a slight bathochromic (red) shift to a longer wavelength. uobabylon.edu.iq Therefore, this compound is expected to be largely transparent in the UV-Vis spectrum above 220 nm, showing only a weak absorption at the lower end of the measurement range.

Table 3: Predicted Electronic Transitions for this compound

| Transition | Chromophore | Expected λ_max (nm) | Characteristics |

| n → π | C=O (Carboxyl) | ~200 - 220 | Weak intensity, symmetry-forbidden |

| σ → σ | C-C, C-H | < 200 | High energy, requires vacuum UV |